molecular formula C29H29FO9S B13398544 (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate

(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate

Cat. No.: B13398544
M. Wt: 572.6 g/mol
InChI Key: OJQLKUIXSZUMPR-UHFFFAOYSA-N
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Description

(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate is a complex organic compound that features a glucitol backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate typically involves multiple steps, starting from readily available precursors. The key steps might include:

    Formation of the glucitol backbone: This can be achieved through the reduction of glucose or other suitable starting materials.

    Introduction of the benzo(b)thien-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorinated phenyl group can serve as a probe in various spectroscopic techniques.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structural features might be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-chlorophenyl)-d-glucitol2,3,4,6-tetraacetate: Similar structure but with a chlorine atom instead of fluorine.

    (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-bromophenyl)-d-glucitol2,3,4,6-tetraacetate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C29H29FO9S

Molecular Weight

572.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3

InChI Key

OJQLKUIXSZUMPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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